molecular formula C9H6F4N2O2 B13145023 6-Fluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one

6-Fluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B13145023
M. Wt: 250.15 g/mol
InChI Key: AQMISMJUUGCWRR-UHFFFAOYSA-N
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Description

6-Fluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one is a synthetic organic compound belonging to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: Fluorinated aniline derivatives and trifluoromethyl ketones.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds would involve scaling up the laboratory synthesis while ensuring safety, cost-effectiveness, and environmental compliance. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the quinazolinone ring.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with carbonyl groups, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Fluorinated Compounds: Molecules containing fluorine atoms, known for their unique chemical properties.

Uniqueness

6-Fluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H6F4N2O2

Molecular Weight

250.15 g/mol

IUPAC Name

6-fluoro-4-hydroxy-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one

InChI

InChI=1S/C9H6F4N2O2/c10-4-1-2-6-5(3-4)8(17,9(11,12)13)15-7(16)14-6/h1-3,17H,(H2,14,15,16)

InChI Key

AQMISMJUUGCWRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(NC(=O)N2)(C(F)(F)F)O

Origin of Product

United States

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